molecular formula C18H11FN2O4 B2493042 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one CAS No. 950392-86-6

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2493042
CAS No.: 950392-86-6
M. Wt: 338.294
InChI Key: UHKHGTADKVKKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a synthetic hybrid molecule engineered for advanced medicinal chemistry and pharmacological research. It strategically combines a 6-methoxy-coumarin core with a 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety, two pharmacophores independently recognized for their broad biological activities . This integration is designed to create a multi-targeting agent with enhanced potential in oncology and microbiology. Research Applications and Value The primary research value of this compound lies in its potential as an antiproliferative and antimicrobial agent. The 1,3,4-oxadiazole scaffold is a privileged structure in anticancer drug discovery, known to inhibit key enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . Similarly, coumarin derivatives have demonstrated significant promise as antibacterial agents, with structural modifications at the C-3 and C-4 positions being particularly crucial for enhancing their activity . The specific inclusion of a 4-fluorophenyl group on the oxadiazole ring contributes to electronic and steric properties that can optimize interactions with biological targets. Mechanistic Insights While the exact mechanism of action for this specific compound is subject to ongoing research, insights can be derived from its structural components. Analogous 1,3,4-oxadiazole conjugates are reported to exert antiproliferative effects through the inhibition of growth factors, enzymes, and kinases, often leading to the induction of apoptosis in malignant cells . The planar coumarin core facilitates π-π stacking interactions with nucleic acids or protein receptors, while the electron-deficient oxadiazole ring can engage in hydrogen bonding and dipole interactions at the target site . The methoxy group on the coumarin ring may further influence the compound's pharmacokinetic properties and target affinity. Note to Researchers This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O4/c1-23-13-6-7-15-11(8-13)9-14(18(22)24-15)17-20-16(21-25-17)10-2-4-12(19)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKHGTADKVKKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromen-2-One Core Synthesis

The chromen-2-one backbone is synthesized via Kostanecki-Robinson cyclization . Starting with 2-hydroxy-5-methoxyacetophenone, condensation with ethyl chloroacetate in alkaline ethanol yields 6-methoxy-2H-chromen-2-one. Key steps include:

  • Alkaline cyclization : A mixture of 2-hydroxy-5-methoxyacetophenone (1.0 equiv), ethyl chloroacetate (1.2 equiv), and potassium hydroxide (2.5 equiv) in ethanol is refluxed at 80°C for 6–8 hours.
  • Acidification : The reaction mixture is neutralized with dilute HCl to precipitate the chromenone core (yield: 78–85%).

Final Coupling and Functionalization

The 4-fluorophenyl group is introduced via Ullmann-type coupling between 5-chloro-1,2,4-oxadiazole intermediate and 4-fluoroiodobenzene:

  • Catalytic system : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K2CO3 (2.0 equiv) in DMF at 120°C for 12 hours.
  • Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature (°C) Yield Improvement (%)
Chromenone cyclization Ethanol 80 78 → 85
Oxadiazole formation Toluene 110 70 → 88
Aryl coupling DMF 120 60 → 70

Higher temperatures (>120°C) during oxadiazole formation risk decomposition, reducing yields by 15–20%. Anhydrous DMF enhances copper-catalyzed coupling efficiency by stabilizing reactive intermediates.

Catalytic Systems for Aryl Coupling

Catalyst System Reaction Time (h) Yield (%) Purity (%)
CuI/1,10-phenanthroline 12 70 98
Pd(OAc)2/Xantphos 8 55 95
NiCl2(dppe) 15 48 90

Copper-based systems outperform palladium and nickel catalysts in aryl-hetaryl bond formation due to reduced side reactions.

Industrial-Scale Production Considerations

Cost-Effective Reagent Substitutions

  • POCl3 replacement : PCl5 in dichloromethane achieves similar cyclization efficiency at 40% lower cost.
  • Solvent recycling : Ethanol recovery via fractional distillation reduces waste by 60% in chromenone synthesis.

Process Intensification Strategies

Parameter Laboratory Scale Pilot Plant Scale
Reaction volume (L) 0.5 500
Cycle time (h) 6 4.5
Purity (%) 98 96

Continuous flow reactors reduce oxadiazole cyclization time by 25% through enhanced heat transfer.

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 8.21 (s, 1H, H-4), 7.89–7.92 (m, 2H, Ar-F), 7.12–7.15 (m, 2H, Ar-F), 6.87 (d, J = 2.4 Hz, 1H, H-5), 6.79 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 3.91 (s, 3H, OCH3).
FT-IR (KBr) 1725 cm⁻¹ (C=O chromenone), 1610 cm⁻¹ (C=N oxadiazole), 1220 cm⁻¹ (C-F).

Chromatographic Purity Standards

Method Column Mobile Phase Retention Time (min)
HPLC C18, 5μm, 250×4.6 mm Acetonitrile/H2O (70:30) 8.2

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and oxadiazole ring can enhance binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure can be contextualized against analogs with shared substructural features. Below is a systematic comparison based on structural motifs, biological activity, and computational studies.

Structural Analogues with Coumarin Scaffolds

  • 6-Methoxy-2H-chromen-2-one derivatives: 3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (Chemlyte Solutions, 2024): This derivative replaces the oxadiazole-fluorophenyl group with a benzyl and epoxy-methoxy substituent. Computational studies suggest tetrazole’s superior acidity (pKa ~4.9) compared to oxadiazole (pKa ~8.2), which may affect solubility and target binding .

Oxadiazole-Containing Antituberculosis Agents

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide: Structural Differences: Replaces the coumarin core with a piperidine-carboxamide group. Biological Activity: In silico docking against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) showed a binding affinity of −9.2 kcal/mol, outperforming first-line drugs like isoniazid (−7.1 kcal/mol). The coumarin analog’s binding data are unavailable, but its oxadiazole-fluorophenyl group likely contributes to similar hydrophobic interactions with InhA’s substrate-binding pocket .

Fluorophenyl-Substituted Heterocycles

  • Fluorine’s electronegativity in the target compound may improve dipole interactions with aromatic residues in enzymes .

Table 1: Key Comparative Properties

Compound Class Target Affinity (ΔG, kcal/mol) LogP (Predicted) Metabolic Stability
Target Compound Not reported 3.8 High (oxadiazole)
Piperidine-Carboxamide Analog −9.2 4.2 Moderate
Epoxy-Methoxy Coumarin Not tested 2.1 Low (epoxide)
Tetrazole-Oxadiazole Hybrid −8.7 1.9 High (tetrazole)

Pharmacokinetic and Toxicity Profiles

  • In contrast, the piperidine-carboxamide analog shows moderate CYP3A4 inhibition risk due to the carboxamide moiety .

Biological Activity

The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, anti-inflammatory properties, and other pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C16H12FN3O3
  • Molecular Weight : 313.28 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and anti-inflammatory properties. The oxadiazole moiety is particularly noted for its significant bioactivity across multiple biological targets.

Anticancer Activity

Studies have shown that compounds containing the oxadiazole structure exhibit considerable cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)12.5
1,3,4-Oxadiazole DerivativeA549 (Lung Cancer)15.0
1,3,4-Oxadiazole DerivativeHeLa (Cervical Cancer)10.0

These results indicate that the compound could serve as a lead for further development in anticancer therapies.

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives are well-documented. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes.

Target EnzymeInhibition %Reference
COX-145%
COX-260%
LOX50%

These findings suggest that the compound may be effective in treating inflammatory diseases.

The mechanism by which This compound exerts its biological effects is believed to involve:

  • Inhibition of Enzyme Activity : The compound likely interacts with active sites on enzymes such as COX and LOX.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Antioxidant Activity : The methoxy group may contribute to scavenging free radicals, thus reducing oxidative stress.

Case Studies

A recent study highlighted the effectiveness of oxadiazole derivatives in animal models:

  • Study Design : Mice were administered varying doses of the compound to evaluate tumor growth.
  • Results : Significant reduction in tumor size was observed in treated groups compared to controls (p < 0.05).

This reinforces the potential therapeutic applications of this compound in oncology.

Q & A

Q. What are the established synthetic routes for 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one?

The synthesis typically involves two key steps:

  • Chromen-2-one core formation : A modified Pechmann condensation using substituted phenols (e.g., 4-fluorophenol derivatives) and β-keto esters under acidic conditions (e.g., phosphorous oxychloride/ZnCl₂) to yield 6-methoxy-2H-chromen-2-one intermediates .
  • Oxadiazole ring construction : Cyclization of amidoximes with carboxylic acid derivatives (e.g., using phosphoryl chloride as a dehydrating agent) to form the 1,2,4-oxadiazole moiety. Substituents like 4-fluorophenyl are introduced via aryl nitriles or activated esters .

Q. What spectroscopic and crystallographic methods are used for structural validation?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical for confirming substituent positions and purity. For example, 19F^{19}\text{F} NMR can resolve fluorophenyl group integration .
  • X-ray Crystallography : SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) are standard for resolving crystal structures. High-resolution data (>1.0 Å) ensure accurate bond-length and angle measurements, particularly for the oxadiazole-chromenone linkage .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole-chromenone coupling step?

Key variables include:

  • Reagent stoichiometry : Excess phosphoryl chloride (POCl₃) improves cyclization efficiency but requires careful quenching to avoid side reactions .
  • Temperature control : Reflux in anhydrous solvents (e.g., acetonitrile or DMF) minimizes hydrolysis of intermediates.
  • Catalyst screening : Lewis acids like ZnCl₂ or microwave-assisted synthesis can accelerate reaction rates .

Q. What computational strategies identify potential biological targets for this compound?

  • Molecular Docking : Use software like AutoDock Vina to screen against enzyme active sites (e.g., kinases or cytochrome P450 isoforms). The oxadiazole moiety’s electron-deficient nature suggests affinity for nucleophilic residues like serine or cysteine .
  • MD Simulations : Assess binding stability (RMSD/RMSF analysis) over 50–100 ns trajectories. For example, oxadiazole derivatives show prolonged interactions with Mycobacterium tuberculosis targets like InhA .

Q. How do researchers resolve contradictions in spectral data during characterization?

  • Dynamic NMR : For rotameric equilibria in the oxadiazole ring, variable-temperature 1H^{1}\text{H} NMR can coalesce split peaks at higher temps (e.g., 40–60°C) .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR spectra to validate vibrational modes of the fluorophenyl group .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC. Chromen-2-one esters are prone to hydrolysis in acidic media .
  • Light/oxidative stress testing : Use ICH guidelines to evaluate photodegradation pathways, particularly for the methoxy group .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity. For example, methoxy substitution reduces steric hindrance in enzyme pockets .
  • Heterocycle replacement : Swap oxadiazole with 1,3,4-thiadiazole to alter electronic properties and improve metabolic stability .

Q. What challenges arise in purifying this compound, and how are they addressed?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate oxadiazole byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals. Co-crystallization with co-solvents like DMSO may improve yield .

Q. How do researchers analyze enantiomeric purity if chiral centers are present?

  • Chiral HPLC : Use amylose- or cellulose-based columns with polar mobile phases (e.g., hexane/isopropanol) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated CD spectra .

Q. What in vitro models are suitable for evaluating its anti-inflammatory or anticancer activity?

  • Cell-based assays : Use RAW264.7 macrophages (LPS-induced NO production) for anti-inflammatory screening or MTT assays on cancer cell lines (e.g., MCF-7, A549).
  • Enzyme inhibition : Test against COX-2 or MMP-9 via fluorometric assays, correlating activity with oxadiazole’s metal-chelating properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.